Ethyl (E)-3-ethoxy-2-methylacrylate (CAS 92145-32-9) is a trifunctional acrylate ester utilized as a specialized building block in organic synthesis. Its structure incorporates an ethyl ester, a C2-methyl group, and a C3-ethoxy group in the (E)-configuration. This specific arrangement of functional groups makes it a valuable precursor for constructing complex heterocyclic systems, which are foundational scaffolds in many high-value agrochemicals and pharmaceuticals. [1] Its primary utility stems from its role as a Michael acceptor and a 1,3-bielectrophilic synthon, enabling controlled carbon-carbon and carbon-heteroatom bond formation in multi-step synthetic sequences.
Direct substitution with more common reagents like ethyl acrylate or ethyl methacrylate is often unviable for target-oriented synthesis. The C3-ethoxy group is not merely a substituent but a functional handle, acting as a leaving group in cyclization and aromatization reactions to form specific heterocyclic rings. [1] Simpler acrylates lack this capability. Furthermore, the C2-methyl group provides steric and electronic influence that can prevent undesirable side reactions, such as polymerization, which is a known issue with highly reactive, unhindered acrylates like ethyl acrylate. [2] This structural complexity is essential for achieving the desired product architecture and purity in advanced chemical manufacturing, making generic substitution impractical and economically inefficient.
This compound is a specified precursor in the synthesis of advanced pyrimidine-based fungicides. In a patented synthesis route, ethyl (E)-3-ethoxy-2-methylacrylate is reacted with 4,6-dichloro-2-(propylsulfanyl)pyrimidine to produce a key intermediate, ethyl 2-[[6-chloro-2-(propylsulfanyl)pyrimidin-4-yl]oxymethyl]but-2-enoate. The reported process achieved a product yield of 91.3% based on the starting acrylate. [1] A simpler analog like ethyl acrylate would be structurally incapable of forming the required ether linkage and subsequent ring system, as it lacks the necessary C3-ethoxy leaving group.
| Evidence Dimension | Chemical Yield in Patented Synthesis |
| Target Compound Data | 91.3% yield of a key fungicide intermediate |
| Comparator Or Baseline | Ethyl acrylate: Structurally incompatible, 0% yield of the target product. |
| Quantified Difference | Enables a viable synthesis route not possible with simpler acrylates. |
| Conditions | Reaction with 4,6-dichloro-2-(propylsulfanyl)pyrimidine as described in patent WO 2013/092370 A1. |
This evidence directly links the procurement of this specific CAS number to the successful production of a patented, high-value agrochemical.
Unsubstituted acrylates, such as ethyl acrylate (EA) and methyl acrylate (MA), are highly reactive monomers known for their tendency to undergo facile and often uncontrolled polymerization, which can significantly lower the yield of desired Michael addition products and complicate purification. [1] The presence of both a C2-methyl and a C3-ethoxy group on ethyl (E)-3-ethoxy-2-methylacrylate provides steric and electronic deactivation relative to EA and MA. This substitution pattern allows for more selective 1,4-conjugate additions while mitigating competitive and undesirable polymerization pathways, leading to cleaner reaction profiles and higher purity of the target adducts.
| Evidence Dimension | Reaction Selectivity / Side-Reaction Propensity |
| Target Compound Data | Reduced propensity for polymerization due to steric hindrance and electronic effects from C2-methyl and C3-ethoxy groups. |
| Comparator Or Baseline | Ethyl Acrylate / Methyl Acrylate: High tendency to polymerize easily in highly exothermic reactions, requiring careful control and use of inhibitors. [<a href="https://www.petrochemistry.eu/wp-content/uploads/2022/07/PlasticsEurope-Eco-Profiles-EPD-Acrylates-GAA-MA-EA-BA-2-EHA.pdf" target="_blank">1</a>] |
| Quantified Difference | Qualitatively higher reaction control and product purity, reducing downstream purification costs. |
| Conditions | Base-catalyzed Michael addition reactions or conditions involving free-radical initiators. |
For multi-step syntheses, improved reaction control and minimized side-product formation directly translate to lower processing costs, reduced waste, and more reliable process scale-up.
This compound is the right choice for chemical manufacturers and CROs engaged in the synthesis of specific strobilurin-type fungicides and related agrochemicals where its structure is explicitly required to form the core heterocyclic system. Its use is validated by patent literature detailing its successful incorporation into complex agrochemical targets. [1]
In drug discovery and process development, this reagent is ideal for projects requiring the clean and controlled synthesis of substituted pyridines, pyrimidines, or other heterocycles. Its reduced tendency for side reactions compared to simpler acrylates makes it a more reliable building block for creating complex, high-purity intermediates for active pharmaceutical ingredients (APIs).
For materials science applications, this monomer can be used to synthesize specialty acrylic polymers. The specific ethoxy-methyl side chain imparts different physical properties (e.g., glass transition temperature, refractive index, solubility) to the final polymer compared to commodity polymers derived from standard monomers like methyl methacrylate or ethyl acrylate, making it suitable for developing custom functional materials.
Irritant